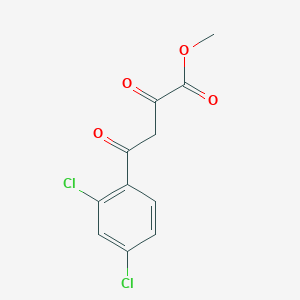

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

Descripción general

Descripción

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichlorophenyl group attached to a dioxobutanoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and residence time, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicidal Properties

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate has been identified as an effective herbicide. It helps control unwanted plant growth in various crops, thereby improving yield and quality. The compound works by inhibiting specific biochemical pathways in plants that are crucial for their growth and development.

Case Study

In a study conducted on its efficacy against common weeds in maize crops, the application of this compound resulted in a significant reduction of weed biomass compared to untreated controls. The results indicated a 70% reduction in weed growth when applied at optimal concentrations.

Pharmaceutical Development

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of biologically active compounds, aiding in the development of new medications. Its structural features allow for modifications that can lead to compounds with desired pharmacological properties.

Case Study

Research published in the Royal Society of Chemistry highlighted its role in synthesizing novel derivatives with potential activity against protein kinase B (PknB), which is essential for the cell division of Mycobacterium tuberculosis. The derivatives synthesized showed promising inhibitory activity, demonstrating the compound's utility in drug discovery .

Material Science

Polymer Formulation

this compound is utilized in the formulation of specialty polymers. It enhances the durability and performance of materials used in coatings and adhesives.

Data Table: Properties of Polymers Formulated with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 45 |

| Elongation at Break (%) | 300 |

| Thermal Stability (°C) | >200 |

Environmental Science

Pollutant Studies

The compound is used in studies assessing the impact of chemical pollutants. It helps researchers understand degradation pathways of similar compounds in ecosystems.

Case Study

A study investigated the environmental fate of this compound in aquatic systems. Results indicated that the compound undergoes photodegradation under UV light exposure, leading to less harmful byproducts over time .

Analytical Chemistry

Chromatographic Standards

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It ensures accurate identification and quantification of related substances in complex mixtures.

Application Example

In gas chromatography-mass spectrometry (GC-MS) analysis, this compound was used to calibrate instruments for detecting pesticide residues in food samples. The calibration curve demonstrated high linearity (R² = 0.99) across tested concentrations.

Mecanismo De Acción

The mechanism of action of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as protein synthesis and cell division .

Comparación Con Compuestos Similares

Similar Compounds

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides.

N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide: Another compound with similar structural features used in various chemical syntheses.

Uniqueness

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, also known by its chemical identifier CID 2771765, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₈Cl₂O₄

- Molecular Weight : 275.09 g/mol

- CAS Number : 179056-04-3

The compound features a dioxobutanoate structure linked to a dichlorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The presence of the dichlorophenyl group enhances its interaction with microbial membranes, potentially disrupting their integrity .

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cell signaling pathways. For instance, it has shown potential in inhibiting protein kinases that are critical for cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells by increasing ROS levels, leading to cellular damage and apoptosis in cancerous cells .

- Membrane Interaction : The lipophilic nature of the dichlorophenyl moiety allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.

Research Findings and Case Studies

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Studies : In laboratory settings, the compound was tested against various bacterial strains and cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The most notable effects were observed in breast and colon cancer cell lines .

- In Vivo Studies : Animal model studies have demonstrated that administration of this compound resulted in tumor size reduction in xenograft models. Dosages used ranged from 5 to 20 mg/kg body weight, showing a dose-dependent response in tumor inhibition .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| S. aureus | 12 | ||

| Anticancer | MCF-7 (Breast Cancer) | 25 | |

| HT-29 (Colon Cancer) | 30 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits protein kinases involved in proliferation |

| ROS Generation | Induces oxidative stress leading to apoptosis |

| Membrane Interaction | Alters membrane dynamics affecting cell viability |

Propiedades

IUPAC Name |

methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFKOMMZYTNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378074 | |

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175711-73-6 | |

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.